The Versatility of 5-Amino-6-chloropyrimidine-4-thiol in Targeted Therapeutics: A Technical Guide to Synthesis and Bicyclic Derivatization
The Versatility of 5-Amino-6-chloropyrimidine-4-thiol in Targeted Therapeutics: A Technical Guide to Synthesis and Bicyclic Derivatization
As a Senior Application Scientist overseeing the development of novel kinase inhibitors, I frequently encounter the challenge of selecting the right building blocks for library synthesis. The compound 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) stands out as a highly privileged intermediate[1]. Its unique architecture—featuring three adjacent, orthogonally reactive functional groups on a pyrimidine core—makes it an indispensable precursor for synthesizing fused bicyclic systems, particularly purine bioisosteres like thiazolo[5,4-d]pyrimidines[2].
This technical guide explores the physicochemical dynamics of this compound, details field-proven, self-validating synthetic protocols, and maps its downstream applications in modern drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the structural behavior of 5-amino-6-chloropyrimidine-4-thiol is critical for predicting its reactivity. In solution, the compound exists in a tautomeric equilibrium with its thione form, 5-amino-6-chloro-1H-pyrimidine-4-thione [3][4]. This tautomerism significantly influences its solubility and nucleophilic profile during downstream condensations.
The strategic placement of the amino (-NH₂) and thiol (-SH) groups at the ortho positions (C5 and C4, respectively) perfectly primes the molecule for cyclization reactions with carbon-1 (C1) electrophiles[5]. Meanwhile, the chloro substituent at C6 remains highly activated for subsequent Nucleophilic Aromatic Substitution (SNAr), providing a crucial handle for late-stage diversification[2].
Quantitative Physicochemical Summary
The following table consolidates the core quantitative and identification metrics for the compound:
| Property | Value |
| Chemical Name | 5-Amino-6-chloropyrimidine-4-thiol |
| Common Synonyms | 5-amino-6-chloro-1H-pyrimidine-4-thione[3] |
| CAS Registry Number | 54851-35-3[1] |
| Molecular Formula | C₄H₄ClN₃S[4] |
| Molecular Weight | 161.61 g/mol [3] |
| SMILES String | C1=NC(=C(C(=N1)S)N)Cl[4] |
| Lipophilicity (XLogP3) | 0.3[3] |
| Optimal Storage | Sealed in dry conditions, 2-8°C[4] |
Regioselective Synthesis Workflow
The synthesis of 5-amino-6-chloropyrimidine-4-thiol relies on the regioselective mono-thiolation of 5-amino-4,6-dichloropyrimidine. While the two chlorides in the starting material are chemically equivalent, the reaction can be tightly controlled without cryogenic conditions by leveraging electronic causality.
Chemical synthesis workflow from dichloropyrimidine to the thiazolopyrimidine scaffold.
Protocol 1: Preparation of 5-Amino-6-chloropyrimidine-4-thiol
Objective: High-yield mono-thiolation via controlled SNAr.
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Solvation: Dissolve 5-amino-4,6-dichloropyrimidine in anhydrous Dimethyl Sulfoxide (DMSO).
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Causality: DMSO, a polar aprotic solvent, strips the hydration shell from the incoming sulfide anion. This maximizes the nucleophilicity of the sulfide, accelerating the initial substitution[6].
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Reagent Addition: Add 1.2 equivalents of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) and stir at room temperature for 12 hours[2][6].
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Causality: Once the first chloride is displaced, the resulting thiolate group strongly donates electron density into the pyrimidine ring. This electronic enrichment severely deactivates the remaining chloride position, inherently preventing over-reaction (bis-substitution) and ensuring high regioselectivity[2].
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Precipitation: Dilute the reaction mixture with an equal volume of water and carefully acidify with concentrated HCl to pH ~3-4[6].
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Causality: Acidification is critical; it protonates the highly soluble sodium thiolate intermediate, converting it into the neutral, water-insoluble 5-amino-6-chloropyrimidine-4-thiol, which readily crashes out of solution[7].
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Isolation: Collect the brown solid via vacuum filtration, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and dry under vacuum[6][7].
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Self-Validation (QC): Confirm product formation via LC-MS (Expected m/z: [M+H]⁺ ≈ 162.0).
Downstream Derivatization: Bicyclic Fusion
The true value of 5-amino-6-chloropyrimidine-4-thiol lies in its ability to rapidly generate fused bicyclic pharmacophores. By reacting the compound with orthoesters, we can construct thiazolo[5,4-d]pyrimidines—highly effective purine mimetics used in targeting the ATP-binding hinge region of kinases[5].
Protocol 2: Synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine
Objective: Construction of the thiazolopyrimidine core via C1 condensation.
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Suspension: Suspend the purified 5-amino-6-chloropyrimidine-4-thiol in an excess of triethyl orthoformate (or triethoxymethane)[2][7].
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Causality: Triethyl orthoformate serves a dual purpose: it acts as the bulk solvent to maintain a fluid reaction medium and functions as the electrophilic C1 synthon required to bridge the ortho-amino and thiol groups[7].
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Thermal Cyclization: Heat the mixture to reflux for 1 to 3 hours[5][7].
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Causality: The elevated temperature provides the thermodynamic driving force necessary for the sequential condensation. It facilitates the elimination of ethanol byproducts, irreversibly shifting the chemical equilibrium toward the cyclized thiazolo[5,4-d]pyrimidine architecture[5].
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Crystallization: Concentrate the reaction mixture under reduced pressure to approximately 60% of its original volume and cool in a refrigerator[7].
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Causality: Removing the solvent and ethanol byproduct increases the concentration of the product beyond its solubility limit, inducing selective crystallization of the target compound[7].
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Isolation: Filter the resulting tan solid and dry under vacuum[7].
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Self-Validation (QC): Verify cyclization via ¹H NMR (CDCl₃). A successful reaction is validated by the appearance of a distinct downfield singlet (approx. δ 8.97 - 9.22 ppm) corresponding to the new thiazole ring proton[7].
Application in Targeted Therapeutics
Once the 7-chlorothiazolo[5,4-d]pyrimidine core is synthesized, the highly activated C7-chloro position can undergo rapid SNAr reactions with various substituted anilines or aliphatic amines. This modularity allows for the rapid expansion of structure-activity relationship (SAR) libraries.
Derivatives synthesized from this pathway have shown profound efficacy as inhibitors of the Phosphoinositide 3-kinase (PI3K) family—specifically the PI3K-δ isoform implicated in hematological malignancies and inflammatory disorders[5]. Furthermore, structurally related derivatives act as potent JAK3 inhibitors and modulators of caspase-induced apoptosis[2][6].
Mechanism of action for thiazolo[5,4-d]pyrimidine derivatives in the PI3K/AKT signaling pathway.
By serving as the foundational building block for these ATP-competitive hinge binders, 5-amino-6-chloropyrimidine-4-thiol remains a cornerstone reagent in the arsenal of modern medicinal chemistry.
References
- Source: benchchem.
- Title: 54851-35-3, 5-amino-6-chloro-1H-pyrimidine-4-thione ...
- Source: chemscene.
- Source: google.
- Source: google.
- Source: google.
- Source: google.
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